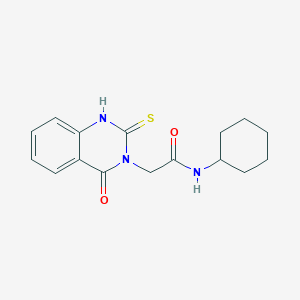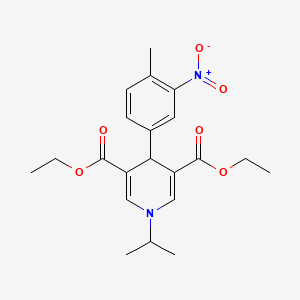![molecular formula C16H9Cl2N5O2S B11213938 3-(2,4-dichlorophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11213938.png)
3-(2,4-dichlorophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dichlorophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: belongs to the class of heterocyclic compounds, combining both triazole and thiadiazine moieties. Let’s break it down:
Triazolo[3,4-b][1,3,4]thiadiazine: This part of the name indicates a fused ring system containing a triazole ring (a five-membered ring with three nitrogen atoms) and a thiadiazine ring (a five-membered ring with two nitrogen and one sulfur atom). The arrangement of these rings provides unique electronic properties.
准备方法
Synthetic Routes:
The synthesis of this compound involves a one-pot, catalyst-free procedure. Here’s how it’s done:
- Start with dibenzoylacetylene as the precursor.
- React dibenzoylacetylene with appropriate reagents to form the triazole and thiadiazine rings simultaneously.
Reaction Conditions:
- The reaction proceeds at room temperature .
- The yields are excellent .
Industrial Production:
While research studies often focus on laboratory-scale synthesis, industrial production methods would likely involve scaled-up versions of the same synthetic route.
化学反应分析
This compound can undergo various reactions, including:
Oxidation: Oxidative processes can modify the nitro group or other functional groups.
Reduction: Reduction reactions may reduce the nitro group to an amino group.
Substitution: Substituents on the phenyl rings can be replaced by other groups.
Common reagents and conditions:
Oxidation: Nitric acid (HNO₃) or other oxidizing agents.
Reduction: Hydrogen gas (H₂) with a suitable catalyst.
Substitution: Various halogenating agents (e.g., chlorine, bromine).
Major products:
- Reduction could lead to an amino derivative.
- Substitution may yield various derivatives with different substituents.
科学研究应用
This compound finds applications in several fields:
Chemistry: As a building block for designing new materials.
Biology: Investigating its interactions with biological molecules.
Medicine: Exploring its potential as a drug candidate.
Industry: Developing heat-resistant explosives.
作用机制
The exact mechanism by which this compound exerts its effects depends on its specific application. It could involve:
Binding to molecular targets: Interacting with proteins, enzymes, or receptors.
Modulating pathways: Influencing cellular processes.
相似化合物的比较
While there are no direct analogs with the same exact structure, we can compare it to related heterocyclic compounds. For instance:
Triazoles: Similar in ring structure but lack the thiadiazine component.
Thiadiazines: Share the thiadiazine ring but without the triazole fusion.
属性
分子式 |
C16H9Cl2N5O2S |
|---|---|
分子量 |
406.2 g/mol |
IUPAC 名称 |
3-(2,4-dichlorophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C16H9Cl2N5O2S/c17-10-3-6-12(13(18)7-10)15-19-20-16-22(15)21-14(8-26-16)9-1-4-11(5-2-9)23(24)25/h1-7H,8H2 |
InChI 键 |
JFBKEDBDHFONRZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(=NN2C(=NN=C2S1)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B11213857.png)

![3-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11213884.png)
![2-(2-hydroxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B11213891.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11213894.png)
![3,4-Dihydro-5-methyl-3-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-4-oxo-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11213898.png)
![3-hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11213906.png)
![7-(4-fluorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11213907.png)

![3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one](/img/structure/B11213918.png)
![N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11213922.png)
![4-[4-(4-nitrophenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11213926.png)
![9-Chloro-2-(4-methoxyphenyl)-5-(2,3,4-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11213927.png)
![N-(4-butylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213935.png)
